molecular formula C7H6N2O2S B1428662 5-(Methylsulfonyl)picolinonitrile CAS No. 848141-13-9

5-(Methylsulfonyl)picolinonitrile

Cat. No.: B1428662
CAS No.: 848141-13-9
M. Wt: 182.2 g/mol
InChI Key: WGTUUPXIIZIOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of this compound consists of a picolinonitrile core with a methylsulfonyl group attached . The InChI code for this compound is 1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 .

Scientific Research Applications

Phototriggered DNA Phosphoramidate Ligation

5-(Methylsulfonyl)picolinonitrile derivatives have been used in phototriggered nonenzymatic DNA phosphoramidate ligation reactions. This method allows selective protection and deprotection of the 5'-amino group of oligonucleotides, enabling the controlled initiation and rate of DNA ligation, which is significant for studying model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Catalysis in Formic Acid Dehydrogenation

N-(Methylsulfonyl)-2-pyridinecarboxamide, a derivative of this compound, has been employed as a ligand in Ir complexes for formic acid dehydrogenation (FADH). The design of these ligands aims to enhance catalyst stability, showcasing the potential of these compounds in facilitating efficient catalytic processes (Guo et al., 2023).

Synthesis of Novel Therapeutic Agents for Alzheimer’s Disease

A new series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized, incorporating structures related to this compound. These compounds have shown significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).

Construction of Host Materials for Organic Light-Emitting Diodes

Derivatives of this compound have been used to construct host materials for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit strong intermolecular charge-transfer characteristics, contributing to improved device performance (Liu et al., 2018).

Antioxidant, Antifungal, and Antibacterial Activities

A series of arylsulfonamide-based derivatives incorporating this compound structures have demonstrated considerable antioxidant, antifungal, and antibacterial activities. These compounds show promising potential for developing new therapeutic agents (Kumar & Vijayakumar, 2017).

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

A unique synthetic approach has been developed to create 3-hydroxy-4-substituted picolinonitriles through a gold(I)-catalyzed cyclization process. This methodology highlights the versatility and potential applications of this compound derivatives in complex chemical syntheses (Fukuhara et al., 2018).

Safety and Hazards

5-(Methylsulfonyl)picolinonitrile is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Properties

IUPAC Name

5-methylsulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTUUPXIIZIOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848141-13-9
Record name 5-(Methylsulfonyl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-pyridine-2-carbonitrile (500 mg, 2.73 mmol) in DMSO (10 mL) in a microwave tube was added 85% sodium methanesulfinate (525 mg, 4.37 mmol) followed by copper (II) triflate (990 mg, 2.74 mmol) and dimethylethylene diamine (890 μL, 8.36 mmol). The mixture was warmed in a microwave reactor at 115° C. After 30 minutes, the mixture was diluted with saturated aqueous ammonium chloride (100 mL) and extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with saturated aqueous ammonium chloride (2×15 mL), brine (3×15 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was triturated with ether to afford 5-methanesulfonyl-pyridine-2-carbonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
890 μL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
copper (II) triflate
Quantity
990 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 5-Bromo-2-cyanopyridine (17.5 kg, 1 mol eq, limiting reagent) and DMSO (103.6 L, 6 rel vol) was charged sodium methanesulfinate (13.7 kg, 1.4 mol eq) and the reaction heated to 100° C. for 24 hours. The reaction mixture was cooled to 50° C. and the product precipitated by addition of water (163 L, 9.3 rel vol). The mixture was then cooled to 25° C. and stirred for at least 9 hours. The solid was collected by filtration, washed twice with water (40 L, 2.3 rel vol) and dried to constant weight yielding the title compound (10.9 kg, 5.9 mol, 60%; 1H NMR (CDCl3): 9.24 (dd, 1H, J 0.8, 2.3 Hz); 8.41 (dd, 1H, J 2.3, 8.2 Hz); 7.93 (dd, 1H, J 0.8, 8.2 Hz); 3.17 (s, 3H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 kg
Type
reactant
Reaction Step Two
Name
Quantity
103.6 L
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-Bromo-2-cyanopyridine (38.0 kg 1.0 mol eq, limiting reagent) and sodium methane sulfinate (29.68 kg, 1.4 mol eq) were charged followed by DMSO (228 L, 6 rel vol). The reaction was heated to 100° C.-105° C. and stirred until reaction complete as judged by HPLC analysis. After cooling, the reaction mixture was added to preheated water (356 L, 9.4 rel vol). After cooling and stirring, the product was isolated by filtration. The solid was washed with water (456 L, 12 rel vol) and dried to constant weight to yield the title compound (33 kg, 18.1 mol, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.68 kg
Type
reactant
Reaction Step Two
Name
Quantity
228 L
Type
reactant
Reaction Step Three
Name
Quantity
356 L
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylsulfonyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
5-(Methylsulfonyl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
5-(Methylsulfonyl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
5-(Methylsulfonyl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
5-(Methylsulfonyl)picolinonitrile
Reactant of Route 6
Reactant of Route 6
5-(Methylsulfonyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.